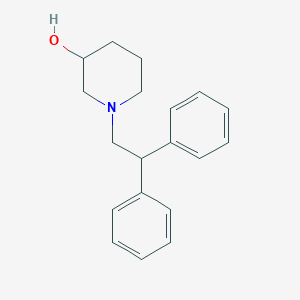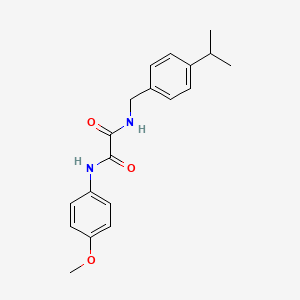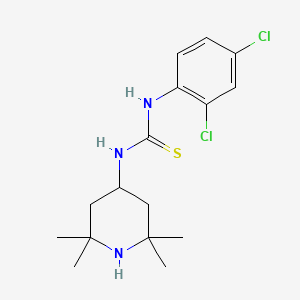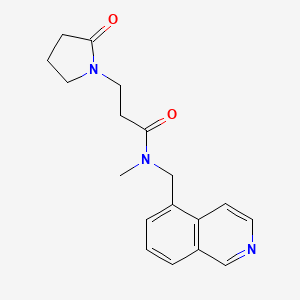
1-(2,2-diphenylethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-diphenylethyl)-3-piperidinol, also known as DPEP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DPEP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(2,2-diphenylethyl)-3-piperidinol is not fully understood, but it is believed to act on the central nervous system by binding to and modulating the activity of various receptors, including the mu-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound may also inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce analgesic and anesthetic effects in animal models, and can reduce inflammation and oxidative stress. This compound has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-(2,2-diphenylethyl)-3-piperidinol in lab experiments is its potency and selectivity for certain receptors, which allows for more precise targeting of specific pathways. However, this compound's short half-life and rapid metabolism can make it difficult to maintain consistent levels in the body, and its potential toxicity and side effects must be carefully monitored.
将来の方向性
There are several potential future directions for research on 1-(2,2-diphenylethyl)-3-piperidinol, including investigating its potential use in combination with other drugs for enhanced therapeutic effects, developing more stable and selective analogues, and exploring its potential as a treatment for other neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
1-(2,2-diphenylethyl)-3-piperidinol can be synthesized using various methods, including the reduction of 1-(2,2-diphenylethyl)-3-piperidone using sodium borohydride or lithium aluminum hydride, or the reduction of 1-(2,2-diphenylethyl)-4-piperidone using sodium borohydride. The yield and purity of this compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-(2,2-diphenylethyl)-3-piperidinol has been studied for its potential therapeutic applications, including as an analgesic, anesthetic, and anti-inflammatory agent. It has also been investigated for its potential use in treating drug addiction and neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
1-(2,2-diphenylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-18-12-7-13-20(14-18)15-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-19,21H,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAPAQOHBAZZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2-chlorophenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4993415.png)
![N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4993428.png)
![N-(2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4993440.png)
![5-{3-methoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4993449.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4993450.png)
![N-(1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4993458.png)
![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4993473.png)
![3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993482.png)
![3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4993488.png)
![8-[3-(4-chlorophenoxy)benzyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4993497.png)